2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
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Overview
Description
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique donor-acceptor-donor (D-A-D) structure, which makes it highly valuable in photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles. One effective method includes the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium (0) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Cyanation: Introduction of a cyano group into the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Cyanation: Zinc cyanide, NMP, tetrakis(triphenylphosphine)palladium (0), 120°C.
Substitution: Various halogenated derivatives and appropriate nucleophiles.
Major Products
The major products formed from these reactions include cyano derivatives and substituted benzothiadiazoles, which are valuable intermediates for further chemical transformations .
Scientific Research Applications
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has numerous scientific research applications:
Photovoltaics: Used in dye-sensitized solar cells (DSSCs) due to its efficient light absorption and electron transfer properties.
Organic Light-Emitting Diodes (OLEDs): Employed as emitters for high-performance deep-red/near-infrared OLEDs.
Fluorescent Sensors: Utilized in push-pull fluorophores for turn-on fluorescence.
Electrocatalysis: Investigated for electrocatalytic hydrogen production.
Mechanism of Action
The mechanism of action of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile involves its donor-acceptor-donor (D-A-D) structure. This configuration facilitates efficient electron transfer and light absorption, making it highly effective in photovoltaic and optoelectronic applications . The molecular targets and pathways involved include the interaction with light photons and subsequent electron excitation and transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)propanedinitrile
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of this compound lies in its specific D-A-D structure, which provides superior electron transfer and light absorption properties compared to other similar compounds .
Properties
CAS No. |
1393343-60-6 |
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Molecular Formula |
C28H17N5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H |
InChI Key |
FWTUEQONZCDFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Origin of Product |
United States |
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